molecular formula C10H11ClO B11909649 2-(Chloromethyl)chroman

2-(Chloromethyl)chroman

Cat. No.: B11909649
M. Wt: 182.64 g/mol
InChI Key: SQKKNAHNXFRARL-UHFFFAOYSA-N
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Description

2-(Chloromethyl)chroman is a chemical compound belonging to the chroman family, which is a subset of benzopyrans. Chromans are known for their diverse biological activities and are often used as building blocks in medicinal chemistry. The structure of this compound consists of a chroman ring with a chloromethyl group attached to the second carbon atom.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(Chloromethyl)chroman can be achieved through various methods. One common approach involves the reaction of chroman with chloromethylating agents under specific conditions. For instance, the reaction of chroman with chloromethyl methyl ether in the presence of a Lewis acid catalyst such as aluminum chloride can yield this compound .

Industrial Production Methods: Industrial production of this compound typically involves large-scale chloromethylation reactions. The process is optimized for high yield and purity, often employing continuous flow reactors and advanced purification techniques to ensure the quality of the final product .

Chemical Reactions Analysis

Types of Reactions: 2-(Chloromethyl)chroman undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

2-(Chloromethyl)chroman has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(Chloromethyl)chroman and its derivatives involves interaction with specific molecular targets. For example, certain derivatives inhibit enzymes by binding to their active sites, thereby blocking substrate access. Additionally, the compound can modulate signaling pathways by interacting with receptors or other proteins involved in cellular processes.

Comparison with Similar Compounds

    Chroman: Lacks the chloromethyl group but shares the core chroman structure.

    Chromone: Contains a carbonyl group at the second position instead of a chloromethyl group.

    Chromanone: Similar to chromone but with a saturated ring structure.

Uniqueness: 2-(Chloromethyl)chroman is unique due to the presence of the chloromethyl group, which imparts distinct reactivity and biological activity. This functional group allows for further derivatization and enhances the compound’s potential in various applications.

Biological Activity

2-(Chloromethyl)chroman is a derivative of chroman, a bicyclic compound that has garnered attention due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its anticancer, antioxidant, anti-inflammatory, and antimicrobial properties, supported by case studies and research findings.

Chemical Structure and Properties

This compound features a chloromethyl group attached to the chroman structure. This modification can significantly influence its biological activity by altering its interaction with biological targets.

Anticancer Activity

Recent studies have highlighted the cytotoxic potential of chroman derivatives, including this compound. Research indicates that various chromone derivatives exhibit significant cytotoxic effects against several cancer cell lines:

  • Cytotoxicity Assays : In vitro studies have demonstrated that this compound and its analogs show promising cytotoxicity against breast (MCF-7), colon (HCT-116), and liver (HepG2) cancer cell lines. For example, one study reported IC50 values indicating substantial inhibition of cell proliferation in these lines .
  • Mechanism of Action : The mechanism involves inducing apoptosis and cell cycle arrest, evidenced by upregulation of pro-apoptotic genes (P53, Bax) and downregulation of anti-apoptotic genes (Bcl-2) .
CompoundCancer Cell LineIC50 (µM)
This compoundMCF-722.09
HCT-1166.40
HepG2N/A

Antioxidant Activity

Chromone derivatives, including this compound, have been evaluated for their antioxidant properties using various assays:

  • DPPH Radical Scavenging : Studies indicate that these compounds exhibit significant radical scavenging activity, which is crucial for protecting cells from oxidative stress .
  • Total Antioxidant Capacity : The total antioxidant capacity of these compounds was assessed through hydrogen peroxide scavenging assays, showing promising results compared to standard antioxidants .

Anti-inflammatory Activity

The anti-inflammatory potential of this compound has also been explored:

  • Inhibition of TNF-α : Chromone derivatives have shown the ability to inhibit tumor necrosis factor-alpha (TNF-α), a key mediator in inflammatory responses. This suggests potential therapeutic applications in inflammatory diseases .

Antimicrobial Activity

The antimicrobial properties of chroman derivatives are notable:

  • Broad-Spectrum Activity : Studies have shown that this compound exhibits activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli. This broad-spectrum efficacy highlights its potential as an antimicrobial agent .

Case Studies

Several case studies provide insights into the biological activity of this compound:

  • Study on Cytotoxicity : A recent study synthesized various chromone derivatives and assessed their cytotoxic effects on multiple cancer cell lines. The findings indicated that compounds similar to this compound induced significant apoptosis in MCF-7 cells through a dual mechanism involving cell cycle arrest and DNA fragmentation .
  • Antioxidant Evaluation : Another investigation focused on the antioxidant capacity of chromone derivatives, revealing that this compound effectively scavenged free radicals in vitro, supporting its use in formulations aimed at reducing oxidative stress-related damage .

Properties

Molecular Formula

C10H11ClO

Molecular Weight

182.64 g/mol

IUPAC Name

2-(chloromethyl)-3,4-dihydro-2H-chromene

InChI

InChI=1S/C10H11ClO/c11-7-9-6-5-8-3-1-2-4-10(8)12-9/h1-4,9H,5-7H2

InChI Key

SQKKNAHNXFRARL-UHFFFAOYSA-N

Canonical SMILES

C1CC2=CC=CC=C2OC1CCl

Origin of Product

United States

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